Cas no 2138153-38-3 (rac-[(2R,5S)-5-{[4-(2-methylpropyl)piperazin-1-yl]methyl}oxolan-2-yl]methanol)

Technical Introduction: rac-[(2R,5S)-5-{[4-(2-methylpropyl)piperazin-1-yl]methyl}oxolan-2-yl]methanol is a chiral compound featuring a tetrahydrofuran core substituted with a hydroxymethyl group and a 4-(2-methylpropyl)piperazine moiety. Its stereochemical complexity and functional group arrangement make it a valuable intermediate in pharmaceutical synthesis, particularly for targeting selective receptor interactions. The presence of both polar (hydroxyl, piperazine) and lipophilic (isobutyl) groups enhances its potential for optimizing drug-like properties, such as solubility and bioavailability. This compound’s modular structure allows for further derivatization, supporting the development of bioactive molecules in medicinal chemistry research. Its synthetic versatility and stereochemical control are key advantages for applications in drug discovery and development.
rac-[(2R,5S)-5-{[4-(2-methylpropyl)piperazin-1-yl]methyl}oxolan-2-yl]methanol structure
2138153-38-3 structure
Product Name:rac-[(2R,5S)-5-{[4-(2-methylpropyl)piperazin-1-yl]methyl}oxolan-2-yl]methanol
CAS No:2138153-38-3
MF:C14H28N2O2
MW:256.384324073792
CID:6461237
PubChem ID:165455057
Update Time:2025-06-07

rac-[(2R,5S)-5-{[4-(2-methylpropyl)piperazin-1-yl]methyl}oxolan-2-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • 2138153-38-3
    • EN300-715255
    • rac-[(2R,5S)-5-{[4-(2-methylpropyl)piperazin-1-yl]methyl}oxolan-2-yl]methanol
    • Inchi: 1S/C14H28N2O2/c1-12(2)9-15-5-7-16(8-6-15)10-13-3-4-14(11-17)18-13/h12-14,17H,3-11H2,1-2H3/t13-,14+/m0/s1
    • InChI Key: YKCRNENQJBSIQO-UONOGXRCSA-N
    • SMILES: O1[C@@H](CO)CC[C@H]1CN1CCN(CC(C)C)CC1

Computed Properties

  • Exact Mass: 256.215078140g/mol
  • Monoisotopic Mass: 256.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 35.9Ų

rac-[(2R,5S)-5-{[4-(2-methylpropyl)piperazin-1-yl]methyl}oxolan-2-yl]methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-715255-1.0g
rac-[(2R,5S)-5-{[4-(2-methylpropyl)piperazin-1-yl]methyl}oxolan-2-yl]methanol
2138153-38-3
1g
$0.0 2023-06-06

rac-[(2R,5S)-5-{[4-(2-methylpropyl)piperazin-1-yl]methyl}oxolan-2-yl]methanol Related Literature

Additional information on rac-[(2R,5S)-5-{[4-(2-methylpropyl)piperazin-1-yl]methyl}oxolan-2-yl]methanol

Rac-[(2R,5S)-5-{[4-(2-methylpropyl)piperazin-1-yl]methyl}oxolan-2-yl]methanol (CAS No. 2138153-38-3): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Rac-[(2R,5S)-5-{[4-(2-methylpropyl)piperazin-1-yl]methyl}oxolan-2-yl]methanol, a compound with the CAS number 2138153-38-3, represents a significant advancement in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and biochemical studies. The detailed nomenclature Rac-[(2R,5S)-5-{[4-(2-methylpropyl)piperazin-1-yl]methyl}oxolan-2-yl]methanol underscores its complex chemical composition, which includes a piperazine moiety and an oxolan ring. These structural features contribute to its unique pharmacological properties, making it a subject of intense interest among researchers.

The study of such compounds is increasingly relevant in the context of modern medicine, where innovative therapeutic agents are needed to address various health challenges. Rac-[...], for instance, has been explored for its potential role in modulating neurological and cardiovascular functions. The presence of the (2R,5S) configuration in its molecular framework suggests a high degree of specificity in its interactions with biological targets. This stereochemical arrangement is critical in determining the compound's efficacy and selectivity, which are paramount in pharmaceutical applications.

Recent research has highlighted the importance of chiral compounds like Rac-[...] in the development of novel drugs. The oxolan ring, a five-membered heterocyclic structure, is known for its stability and versatility in forming pharmacophores. When combined with the piperazine moiety, which is a common component in many psychoactive drugs due to its ability to interact with serotonin and dopamine receptors, the compound exhibits promising potential for therapeutic use. Studies have demonstrated that such structures can be engineered to enhance binding affinity and reduce side effects, thereby improving patient outcomes.

In the field of medicinal chemistry, Rac-[...] has been investigated for its potential as an intermediate in synthesizing more complex molecules. The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce Rac-[...] with greater efficiency, paving the way for large-scale production and further exploration of its applications.

The pharmacological profile of Rac-[...] has been studied extensively in preclinical models. Initial findings suggest that it may possess properties that make it suitable for treating conditions such as depression, anxiety disorders, and hypertension. The compound's ability to modulate neurotransmitter activity makes it a candidate for developing next-generation therapeutics that target central nervous system disorders. Additionally, its structural features may contribute to anti-inflammatory effects, further broadening its therapeutic scope.

One of the most intriguing aspects of Rac-[...] is its potential as a scaffold for drug discovery. By modifying specific parts of its molecular structure, researchers can generate libraries of derivatives with tailored properties. This approach allows for the systematic optimization of pharmacokinetic and pharmacodynamic parameters, ultimately leading to more effective drugs. The flexibility offered by the oxolan ring and piperazine moiety makes Rac-[...] an ideal candidate for such structural diversification.

The computational modeling of Rac-[...] has also played a crucial role in understanding its behavior at the molecular level. Advanced computational techniques have enabled researchers to predict how this compound interacts with biological targets, providing insights into its mechanism of action. These simulations have been instrumental in guiding experimental design and optimizing synthetic routes. By integrating experimental data with computational predictions, scientists can accelerate the development process significantly.

Future directions in the study of Rac-[...] include exploring its potential in combination therapies. By pairing it with other bioactive molecules, researchers may uncover synergistic effects that enhance therapeutic outcomes. Furthermore, investigating its metabolic stability and toxicity profile will be essential before moving into clinical trials. These studies will provide critical data on safety and efficacy, ensuring that Rac-[...] can be developed into a viable therapeutic agent.

The broader implications of such research extend beyond individual compounds like Rac-[...]. They contribute to our fundamental understanding of how complex molecules interact with biological systems at a molecular level. This knowledge is invaluable for developing new paradigms in drug design and discovery. As technology advances, interdisciplinary approaches combining chemistry, biology, and computational science will continue to drive innovation in this field.

In conclusion, Rac-[...(CAS No. 2138153-38-3)] represents a significant milestone in chemical and pharmaceutical research. Its intricate structure and promising pharmacological properties make it a valuable asset in the quest for novel therapeutics. As research progresses, we can expect further insights into its potential applications across various medical disciplines. The continued exploration of such compounds will undoubtedly shape the future landscape of drug development and improve patient care worldwide.

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